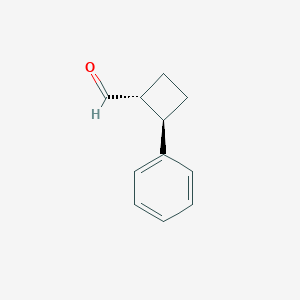
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde, also known as PCC, is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties. PCC is a chiral cyclobutane derivative that can be synthesized through various methods. It has been widely used in scientific research for its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions.
作用機序
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as an oxidizing agent by transferring oxygen to the substrate, resulting in the formation of a carbonyl group. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as a reducing agent by transferring hydrogen to the substrate, resulting in the formation of a hydroxyl group. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as a catalyst by facilitating the reaction between the substrate and the reagent, resulting in the formation of the desired product.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde. However, studies have shown that (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can induce oxidative stress in cells, leading to cell death. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has also been shown to have antiproliferative effects on cancer cells.
実験室実験の利点と制限
One of the main advantages of using (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in lab experiments is its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde is also relatively easy to synthesize and handle in the laboratory. However, (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has some limitations, including its sensitivity to moisture and air, which can affect its stability and reactivity. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can also be expensive and difficult to obtain in large quantities.
将来の方向性
There are several future directions for the use of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in scientific research. One potential area of research is the development of new synthetic methods using (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde as a reagent. Another potential area of research is the use of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in the synthesis of new chiral compounds. Additionally, (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde could be used in the preparation of new natural products with potential pharmaceutical applications. Finally, further research is needed to understand the biochemical and physiological effects of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde and its potential applications in medicine.
合成法
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can be synthesized through various methods, including the oxidation of (1R,2R)-2-Phenylcyclobutane-1-carboxylic acid using various oxidizing agents, such as Jones reagent, potassium permanganate, and sodium hypochlorite. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can also be synthesized through the reduction of (1R,2R)-2-Phenylcyclobutanone using sodium borohydride or lithium aluminum hydride. The resulting product is a white crystalline solid with a melting point of 75-77°C.
科学的研究の応用
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been widely used in scientific research for its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been used in the synthesis of various organic compounds, including alcohols, ketones, and acids. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has also been used in the preparation of chiral compounds, such as chiral sulfoxides and chiral epoxides. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been used as a reagent in the synthesis of various natural products, including steroids, alkaloids, and terpenoids.
特性
CAS番号 |
176172-03-5 |
|---|---|
製品名 |
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde |
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
(1R,2R)-2-phenylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t10-,11-/m0/s1 |
InChIキー |
PSDJDWYRXCICBF-QWRGUYRKSA-N |
異性体SMILES |
C1C[C@H]([C@@H]1C=O)C2=CC=CC=C2 |
SMILES |
C1CC(C1C=O)C2=CC=CC=C2 |
正規SMILES |
C1CC(C1C=O)C2=CC=CC=C2 |
同義語 |
Cyclobutanecarboxaldehyde, 2-phenyl-, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



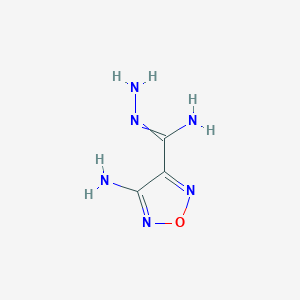

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)
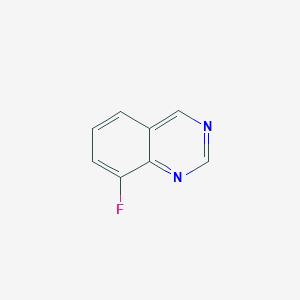


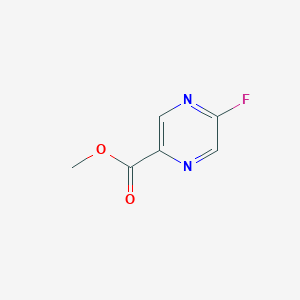

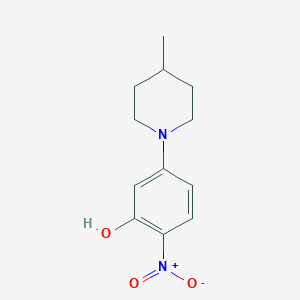

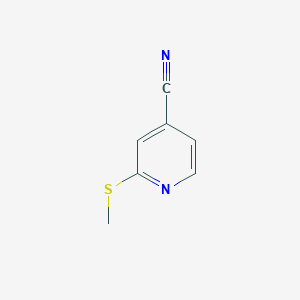
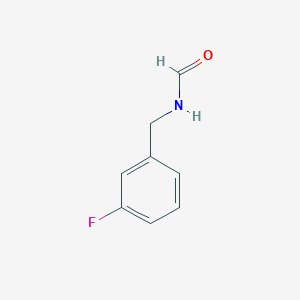
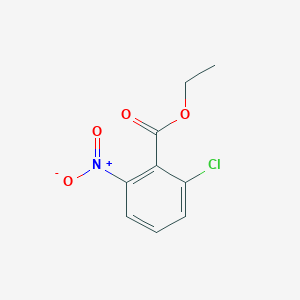
![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)